molecular formula C9H6BrFO2 B2490362 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran CAS No. 1498609-31-6

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran

Cat. No.: B2490362
CAS No.: 1498609-31-6
M. Wt: 245.047
InChI Key: AOFAJXJQMZRCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran is a useful research compound. Its molecular formula is C9H6BrFO2 and its molecular weight is 245.047. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Mechanisms

  • Methoxy-dehalogenation Reactivity : The reactivity of various halogenobenzofurazans, including compounds similar to (5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol, in methanol has been explored. These reactions follow a two-step mechanism of SNAr type, with nitro-groups influencing substitution rates (Monte et al., 1971).

  • Solvolysis in Methanol : Research on 1-fluoro-1-bromo-2-arylcyclopropanes, which shares a similar halogenated structure, shows predominant retention of the three-membered ring in methanol under certain conditions (Aksenov & Terent'eva, 1978).

  • Electrocatalytic Synthesis : Electrocatalytic methods have been used for synthesizing compounds like dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], which involve benzofuran structures, in methanol (Ryzhkov et al., 2021).

Synthesis and Characterization

  • Synthesis of Derivatives : Synthesis of heterocycles derived from compounds like (5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol in methanol has been studied, leading to a range of antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

  • α-Fluorination of Ketones : Research on α-fluorination of ketones in methanol offers insights into the regiospecific transformation of related compounds, indicating the versatility of these reactions for chemical synthesis (Stavber, Jereb, & Zupan, 2002).

  • Reactivity with Nucleophiles : The reactivity of similar compounds like 2-fluoro-5-nitrothiophene in methanol has been studied, showing faster reactions compared to other halogenated analogs (Guanti, Thea, & Leandri, 1975).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial and Antiproliferative Properties : Studies on novel benzofuran derivatives, akin to (5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol, reveal significant antimicrobial activity, demonstrating the potential medicinal applications of these compounds (Kenchappa et al., 2016).

  • α-Amylase Inhibitors and Radical Scavengers : Research on benzofuran-2-yl(phenyl)methanone derivatives shows promising α-amylase inhibitory and radical scavenging activities, highlighting the potential for therapeutic applications (Ali et al., 2020).

  • Synthesis and Biological Activity : The synthesis of biologically active compounds, including those similar to (5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol, has led to the discovery of compounds with notable antibacterial and antifungal properties (Omolo et al., 2011).

  • Polymer Synthesis and Characterization : Novel methacrylate monomers containing benzofuran side groups have been synthesized and characterized, showcasing the versatility of these compounds in polymer science (Koca et al., 2012).

Properties

IUPAC Name

(5-bromo-7-fluoro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFAJXJQMZRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.